Cas no 479079-13-5 ((S)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl)

(S)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl structure
479079-13-5 structure
Product Name:(S)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl
CAS-nummer:479079-13-5
MF:C38H27P
MW:514.594750642776
CID:68249
PubChem ID:20760833
Update Time:2025-04-18

(S)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-2-Diphenyphosphino-2'-phenyl-1,1'-binaphthyl
    • Diphenyl[(1S)-2'-phenyl[1,1'-binaphthalen]-2-yl]-phosphine
    • (S)-2-diphenyphosphino,2'-phenyl-1,1'-binaphthyl
    • FT-0651990
    • (R)-Diphenyl(2'-phenyl-[1,1'-binaphthalen]-2-yl)phosphane
    • (R)-2-diphenyphosphino,2'-phenyl-1,1'-binaphthyl
    • 348617-10-7
    • CS-0160215
    • diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane
    • (S)-2-Diphenylphosphino-2'-phenyl-1,1'-binaph thyl
    • AKOS015904213
    • (S)-2-DIPHENYLPHOSPHINO-2'-PHENYL-1,1'-BINAPHTHYL
    • DTXSID10609669
    • (R)-Diphenyl(2'-phenyl-[1,1'-binaphthalen]-2-yl)phosphine
    • SCHEMBL13107428
    • 479079-13-5
    • (R)-2-Diphenylphosphino-2-phenyl-1,1-binaphthyl
    • Phosphine,diphenyl[(1R)-2'-phenyl[1,1'-binaphthalen]-2-yl]- (9CI)
    • (R)-2-Diphenylphosphino-2'-phenyl-1,1'-binaphthyl
    • A822444
    • (S)-Diphenyl(2'-phenyl-[1,1'-binaphthalen]-2-yl)phosphine
    • diphenyl-[1-(2-phenyl-1-naphthyl)-2-naphthyl]phosphane
    • diphenyl-[1-(2-phenyl-1-naphthalenyl)-2-naphthalenyl]phosphine
    • Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane
    • Inchi: 1S/C38H27P/c1-4-14-28(15-5-1)35-26-24-29-16-10-12-22-33(29)37(35)38-34-23-13-11-17-30(34)25-27-36(38)39(31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27H
    • InChI-sleutel: IKGBAFZQBXORMN-UHFFFAOYSA-N
    • LACHT: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C=CC=CC2=C1C1C(C2C=CC=CC=2)=CC=C2C=CC=CC=12

Berekende eigenschappen

  • Exacte massa: 514.185037859g/mol
  • Monoisotopische massa: 514.185037859g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 5
  • Complexiteit: 724
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 10.4
  • Topologisch pooloppervlak: 0Ų
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